2-{[2-(4-ethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[[2-(4-ethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-2-29-19-12-10-18(11-13-19)23-26-22(17-7-4-3-5-8-17)24(27-23)31-16-21(28)25-15-20-9-6-14-30-20/h3-14H,2,15-16H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKYLEXXBZDTOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-ethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the imidazole ring, followed by the introduction of the ethoxyphenyl and phenyl groups. The sulfanyl group is then added, and finally, the furan-2-ylmethyl acetamide moiety is attached. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-ethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The ethoxyphenyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Anticancer Activity
Compounds with imidazole rings have been extensively studied for their anticancer properties. Preliminary studies indicate that derivatives similar to 2-{[2-(4-ethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide exhibit significant activity against various cancer cell lines. The imidazole moiety is often associated with the inhibition of key enzymes involved in cancer progression, making this compound a candidate for further investigation in oncology.
Antimicrobial Properties
The compound's structural elements suggest potential antimicrobial activity. Imidazole derivatives are known for their effectiveness against both Gram-positive and Gram-negative bacteria. Studies have shown that similar compounds demonstrate significant antibacterial properties, indicating that this compound could also serve as an antimicrobial agent .
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties due to its ability to inhibit specific inflammatory pathways. The imidazole structure is linked to the modulation of cytokine production and inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .
Table 2: Biological Activities Associated with the Compound
| Activity Type | Description |
|---|---|
| Anticancer | Inhibition of cancer cell growth through enzyme targeting |
| Antimicrobial | Effective against a range of bacterial strains |
| Anti-inflammatory | Modulation of inflammatory pathways via COX inhibition |
Case Studies and Research Findings
Several studies have explored the pharmacological profile of compounds related to 2-{[2-(4-ethoxyphenyl)-5-pheny1H-imidazol-4-y]sulfany1}-N-(furan-2-y)acetamide:
- Anticancer Studies : A study demonstrated that similar imidazole derivatives exhibited cytotoxic effects on breast cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics.
- Antimicrobial Efficacy : Research assessing the antibacterial activity of imidazole derivatives showed promising results against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that modifications to the sulfanyl group enhance activity.
- Inflammatory Pathway Inhibition : A review highlighted the role of imidazole-based compounds in inhibiting COX enzymes, providing a basis for their use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-{[2-(4-ethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The target compound’s 4-ethoxyphenyl group (electron-donating) may improve metabolic stability compared to electron-withdrawing groups like Cl () or F (), which often enhance binding affinity but reduce solubility .
- Sulfur-Containing Moieties : The sulfanyl group in the target compound contrasts with the sulfinyl group in . Sulfoxides exhibit chirality and distinct pharmacokinetics, whereas sulfanyl groups are more stable but less reactive .
- Furan vs. Pyridine : The furan ring in the target compound (vs. pyridine in ) may reduce basicity, improving membrane permeability .
Physicochemical and Crystallographic Insights
- Hydrogen Bonding: In , sulfoxide oxygen participates in intermolecular H-bonds (O15⋯H24 = 2.08 Å).
- Spatial Arrangement : The imidazole-fluorophenyl dihedral angle (24.9° in ) influences ligand-receptor interactions. The target compound’s ethoxyphenyl group may adopt a distinct orientation, affecting binding pocket compatibility .
Biological Activity
The compound 2-{[2-(4-ethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfany}-N-[(furan-2-yl)methyl]acetamide is a complex organic molecule featuring an imidazole ring, an ethoxyphenyl group, and a furan-derived acetamide moiety. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry, anti-inflammatory, and anticancer research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 425.55 g/mol. The presence of the imidazole ring is particularly significant as it can interact with biological targets, including enzymes and receptors that contain histidine residues.
The biological activity of this compound can be attributed to several key structural features:
- Imidazole Ring : Known for its role in pharmacology, the imidazole moiety can participate in coordination chemistry and protonation reactions, influencing solubility and reactivity under various pH conditions.
- Sulfanyl Group : This group may enhance reactivity towards electrophiles, potentially increasing the compound's biological interactions.
- Acetamide Moiety : This functional group can engage in hydrogen bonding, which is crucial for binding interactions with biological macromolecules.
Biological Activity Overview
Preliminary studies indicate that compounds similar to 2-{[2-(4-ethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfany}-N-[(furan-2-yl)methyl]acetamide exhibit significant biological activities. Notably, they have shown promise in the following areas:
- Anti-inflammatory Activity : The imidazole moiety is often linked to inhibition of key enzymes involved in inflammatory pathways.
- Anticancer Activity : Studies have demonstrated that this class of compounds can induce apoptosis in cancer cell lines.
Case Studies
Several studies have explored the biological activity of related imidazole derivatives:
-
Study on Apoptosis Induction :
- A study reported that imidazole derivatives accelerated apoptosis in MCF cell lines when administered at specific dosages, with significant tumor growth suppression observed in vivo models.
- Reference: Goreti Ribeiro Morais et al., which highlighted the anticancer efficacy of structurally similar compounds.
-
Anti-inflammatory Efficacy :
- Another investigation focused on the anti-inflammatory effects of imidazole derivatives, reporting substantial inhibition of inflammatory markers in animal models.
- Reference: A review detailing various derivatives with promising anti-inflammatory profiles.
Synthesis and Structure Activity Relationship (SAR)
The synthesis of 2-{[2-(4-ethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfany}-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic synthesis techniques, which may include:
- Formation of the imidazole ring via cyclization reactions.
- Introduction of the ethoxyphenyl group through nucleophilic substitution.
- Coupling with furan-derived acetamide.
The structure activity relationship (SAR) indicates that modifications to the imidazole or acetamide groups can significantly influence biological potency.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-{[2-(4-ethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide?
Answer: The synthesis typically involves multi-step reactions, including:
- Imidazole Core Formation : Condensation of substituted phenyl derivatives with thiourea or thioamide precursors under reflux conditions to form the imidazole ring .
- Sulfanyl-Acetamide Linkage : Introduction of the sulfanyl group via nucleophilic substitution, often using catalysts like Zeolite Y-H and pyridine to enhance reaction efficiency .
- Furan Moiety Incorporation : Coupling the furan-2-ylmethylamine group through amide bond formation, optimized via reflux in ethanol or acetonitrile .
Key purification steps include recrystallization (ethanol/water mixtures) and column chromatography.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures, particularly if high-resolution data or twinning is observed .
- Spectroscopic Analysis :
- NMR : Compare chemical shifts of imidazole protons (δ 7.2–8.5 ppm) and furan protons (δ 6.3–7.4 ppm) with literature .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with theoretical masses.
Advanced Research Questions
Q. How can computational methods enhance the understanding of this compound’s structure-activity relationships (SAR) in biological assays?
Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., cyclooxygenase for anti-inflammatory activity) by modeling interactions between the sulfanyl-acetamide moiety and active sites .
- QSAR Modeling : Corrogate substituent effects (e.g., ethoxyphenyl vs. fluorophenyl) on bioactivity using descriptors like logP, polar surface area, and H-bonding capacity .
- MD Simulations : Assess conformational stability of the imidazole-furan system in aqueous and lipid bilayer environments .
Q. What experimental strategies resolve contradictions in reported biological activities across different studies?
Answer:
- Standardized Assays : Re-evaluate activity in uniform models (e.g., RAW264.7 macrophages for anti-inflammatory assays) to minimize cell-line variability .
- Dose-Response Curves : Compare EC₅₀ values under consistent conditions (pH, serum concentration) to isolate substituent-driven effects .
- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify outliers or confounding factors, such as solvent choice (DMSO vs. ethanol) impacting solubility .
Q. How can researchers optimize reaction yields during scale-up synthesis?
Answer:
- Catalyst Screening : Test alternatives to Zeolite Y-H (e.g., Hβ or ZSM-5) to improve sulfanyl-group incorporation efficiency .
- Solvent Optimization : Replace pyridine with greener solvents (e.g., cyclopentyl methyl ether) to reduce toxicity while maintaining reaction kinetics .
- Flow Chemistry : Implement continuous-flow reactors to enhance heat transfer and reduce byproduct formation during imidazole ring closure .
Q. What methodologies are recommended for environmental fate studies of this compound?
Answer:
- Degradation Pathways : Use HPLC-MS to identify photolysis/hydrolysis products in simulated environmental matrices (e.g., EPA Method 1694) .
- Bioaccumulation Assays : Measure logKₒw values via shake-flask experiments to predict partitioning in aquatic ecosystems .
- Ecotoxicology : Conduct acute toxicity tests on Daphnia magna or Vibrio fischeri to establish LC₅₀/EC₅₀ thresholds .
Data Analysis and Technical Challenges
Q. How should researchers address crystallographic ambiguities in this compound’s structure?
Answer:
- Twinning Refinement : Use SHELXL’s TWIN/BASF commands to model twinned crystals, particularly if the R-factor exceeds 0.08 .
- High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve disorder in the ethoxyphenyl or furan groups .
- Cross-Validation : Compare refined structures with DFT-optimized geometries (e.g., Gaussian 16) to validate bond lengths/angles .
Q. What analytical techniques are critical for assessing purity in biological testing?
Answer:
- HPLC-DAD : Use C18 columns (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/water + 0.1% TFA) to detect impurities <0.1% .
- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values to confirm stoichiometric integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
